molecular formula C9H13N5OS B12938555 ({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61743-01-9

({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile

Cat. No.: B12938555
CAS No.: 61743-01-9
M. Wt: 239.30 g/mol
InChI Key: NJCVJARLGUSZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a heterocyclic compound that features a morpholine ring, a triazole ring, and a thioacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves a multi-step process. One common method includes the reaction of morpholine with formaldehyde and a triazole derivative to form the morpholinomethyl-triazole intermediate. This intermediate is then reacted with a thiol compound and acetonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thioacetonitrile group can participate in covalent bonding with target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-3-yl)thio)acetonitrile
  • 2-((1-(Piperidinylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile
  • 2-((1-(Morpholinomethyl)-1H-1,2,3-triazol-5-yl)thio)acetonitrile

Uniqueness

2-((1-(Morpholinomethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61743-01-9

Molecular Formula

C9H13N5OS

Molecular Weight

239.30 g/mol

IUPAC Name

2-[[2-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C9H13N5OS/c10-1-6-16-9-11-7-12-14(9)8-13-2-4-15-5-3-13/h7H,2-6,8H2

InChI Key

NJCVJARLGUSZDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=NC=N2)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.